

Application Notes & Protocols: Methodology for Assessing the Impact of Alternariol on Apoptosis

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Compound of Interest

Compound Name: Alternariol

Cat. No.: B1665735

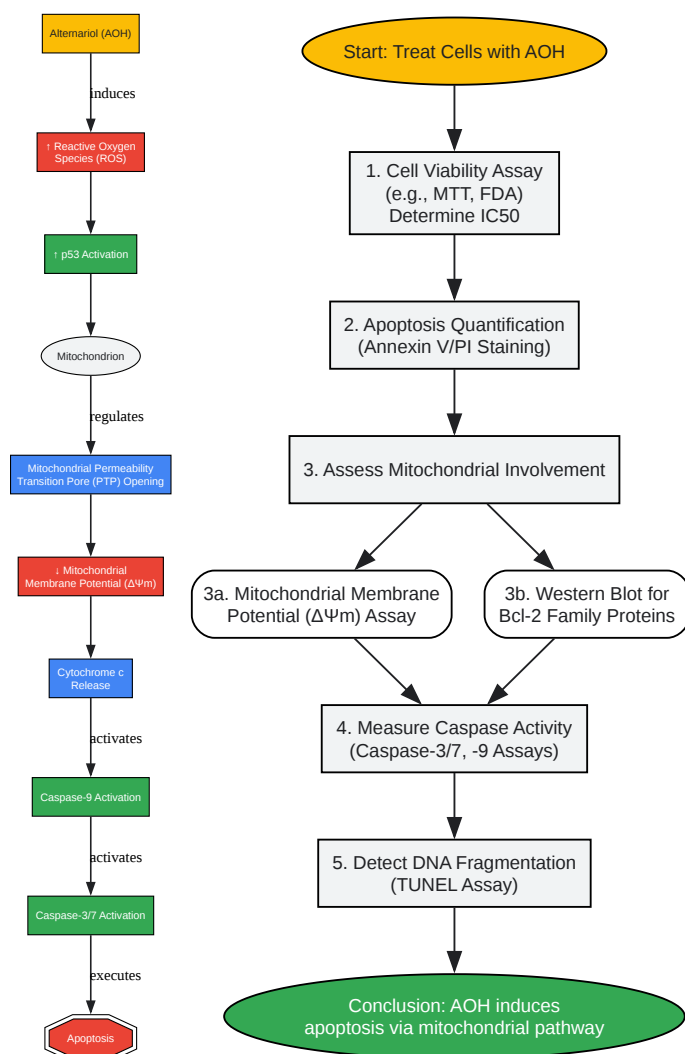
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These application notes provide a comprehensive overview and detailed protocols for assessing the pro-apoptotic effects of **alternariol** (AOH), a mycotoxin produced by *Alternaria* fungi.[1][2] Understanding the mechanisms by which AOH induces apoptosis is crucial for toxicology studies and for evaluating its potential as an anticancer agent.[1][3] AOH has been shown to induce apoptosis in various cell lines, primarily through the intrinsic, mitochondria-dependent pathway.[2][4]

Key Signaling Pathways in AOH-Induced Apoptosis

Alternariol primarily triggers the mitochondrial pathway of apoptosis.[2][4] This process is often initiated by cellular stress, such as the generation of reactive oxygen species (ROS), which has been observed in cells treated with AOH.[1][5] Key events include the activation of p53, an increase in the Bax/Bcl-2 ratio, the opening of the mitochondrial permeability transition pore (PTP), and the subsequent loss of mitochondrial transmembrane potential ($\Delta\Psi_m$).[1][2] This leads to the release of apoptogenic factors like cytochrome c from the mitochondria into the cytosol.[6][7] Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, the initiator caspase in this pathway.[1][2][6] Caspase-9, in turn, activates executioner caspases, such as caspase-3 and -7, which orchestrate the dismantling of the cell by cleaving key cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[2][6][8]



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